molecular formula C8H17NO2S2 B13003381 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide

3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide

Cat. No.: B13003381
M. Wt: 223.4 g/mol
InChI Key: KVFPOXCTVWWVDB-UHFFFAOYSA-N
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Description

3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine, which generates 3-amino-2-propylthietane 1,1-dioxide. This intermediate can then be methylated and subjected to Hofmann elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Scientific Research Applications

3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio and amino groups provides unique properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H17NO2S2

Molecular Weight

223.4 g/mol

IUPAC Name

N-(1-methylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H17NO2S2/c1-3-7(4-12-2)9-8-5-13(10,11)6-8/h7-9H,3-6H2,1-2H3

InChI Key

KVFPOXCTVWWVDB-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC)NC1CS(=O)(=O)C1

Origin of Product

United States

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